molecular formula C15H15FN4O6 B3747917 4-(4-{[(5-fluoro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(5-fluoro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B3747917
M. Wt: 366.30 g/mol
InChI Key: YSYZTLPYTDFLKA-UHFFFAOYSA-N
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Description

4-(4-{[(5-fluoro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a fluoro-nitrophenoxy group, and a butanoic acid moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(5-fluoro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the nitrophenoxy compound.

    Acetylation: Formation of an acetyl group on the fluorinated nitrophenoxy compound.

    Pyrazole Formation: Cyclization to form the pyrazole ring.

    Butanoic Acid Addition: Introduction of the butanoic acid moiety to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(5-fluoro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 4-(4-{[(5-fluoro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-{[(5-chloro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid
  • 4-(4-{[(5-bromo-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid
  • 4-(4-{[(5-iodo-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

Uniqueness

The uniqueness of 4-(4-{[(5-fluoro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets compared to its chloro, bromo, or iodo analogs.

Properties

IUPAC Name

4-[4-[[2-(5-fluoro-2-nitrophenoxy)acetyl]amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O6/c16-10-3-4-12(20(24)25)13(6-10)26-9-14(21)18-11-7-17-19(8-11)5-1-2-15(22)23/h3-4,6-8H,1-2,5,9H2,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYZTLPYTDFLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC(=O)NC2=CN(N=C2)CCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-{[(5-fluoro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid
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4-(4-{[(5-fluoro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid
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4-(4-{[(5-fluoro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid
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4-(4-{[(5-fluoro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid
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4-(4-{[(5-fluoro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid
Reactant of Route 6
4-(4-{[(5-fluoro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

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